4-{[(5-bromo-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(5-bromo-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H8BrN5S2 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.94045 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Evaluation : The synthesis of various 1,2,4-triazoles, including derivatives closely related to the compound of interest, has been explored for their antimicrobial activities. These compounds exhibit good to moderate activity against a range of microbial species. For instance, certain derivatives have shown significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Anticorrosion Properties
Corrosion Inhibition : Triazole derivatives, including those structurally similar to the specified compound, have been studied as corrosion inhibitors for various metals in acidic environments. For example, Schiff’s bases of pyridyl substituted triazoles have demonstrated excellent corrosion inhibition efficiency for mild steel in hydrochloric acid solutions, indicating their potential as effective anticorrosion agents (Ansari et al., 2014).
Antitubercular and Anticancer Activities
Pharmacological Studies : The pharmacological evaluations of 1,2,4-triazole derivatives have included their antimicrobial and antitubercular activities. Some compounds have shown promise in these areas, suggesting a potential for further investigation into their therapeutic applications (Dave et al., 2007).
Corrosion Inhibitor for Copper
Novel Corrosion Inhibitors : Specific triazole derivatives have been explored as novel corrosion inhibitors for copper in saline environments. These studies demonstrate high corrosion inhibition efficiency, supporting their application in protecting copper and its alloys against corrosion (Chauhan et al., 2019).
Antioxidant and Analgesic Activities
Biological Activities : The synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives has been reported, with evaluations of their in vivo analgesic and in vitro antioxidant activities. These studies reveal significant analgesic and antioxidant properties, indicating their potential for further development in therapeutic applications (Karrouchi et al., 2016).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Properties
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN5S2/c13-10-4-3-9(20-10)7-15-18-11(16-17-12(18)19)8-2-1-5-14-6-8/h1-7H,(H,17,19)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFANRPUQGNVSX-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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